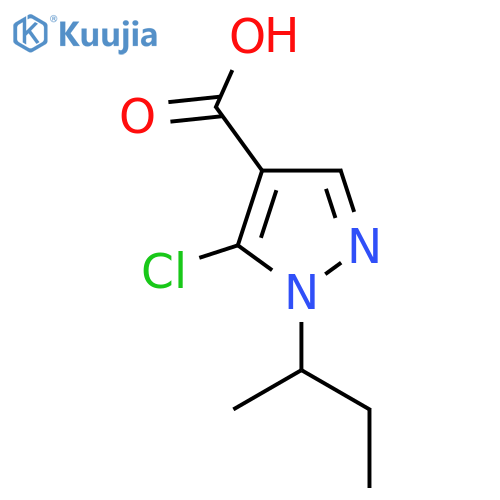

Cas no 1566632-48-1 (1-(Butan-2-yl)-5-chloro-1h-pyrazole-4-carboxylic acid)

1-(Butan-2-yl)-5-chloro-1h-pyrazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylicacid

- 1566632-48-1

- 1-(butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic acid

- EN300-1124666

- 1H-Pyrazole-4-carboxylic acid, 5-chloro-1-(1-methylpropyl)-

- 1-(Butan-2-yl)-5-chloro-1h-pyrazole-4-carboxylic acid

-

- インチ: 1S/C8H11ClN2O2/c1-3-5(2)11-7(9)6(4-10-11)8(12)13/h4-5H,3H2,1-2H3,(H,12,13)

- InChIKey: AHCMXAMHVCWCSQ-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C(=O)O)C=NN1C(C)CC

計算された属性

- せいみつぶんしりょう: 202.0509053g/mol

- どういたいしつりょう: 202.0509053g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 201

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 55.1Ų

じっけんとくせい

- 密度みつど: 1.34±0.1 g/cm3(Predicted)

- ふってん: 324.6±22.0 °C(Predicted)

- 酸性度係数(pKa): 2.71±0.41(Predicted)

1-(Butan-2-yl)-5-chloro-1h-pyrazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1124666-1.0g |

1-(butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic acid |

1566632-48-1 | 1g |

$728.0 | 2023-06-09 | ||

| Enamine | EN300-1124666-10.0g |

1-(butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic acid |

1566632-48-1 | 10g |

$3131.0 | 2023-06-09 | ||

| Enamine | EN300-1124666-0.1g |

1-(butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic acid |

1566632-48-1 | 95% | 0.1g |

$741.0 | 2023-10-26 | |

| Enamine | EN300-1124666-0.25g |

1-(butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic acid |

1566632-48-1 | 95% | 0.25g |

$774.0 | 2023-10-26 | |

| Enamine | EN300-1124666-2.5g |

1-(butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic acid |

1566632-48-1 | 95% | 2.5g |

$1650.0 | 2023-10-26 | |

| Enamine | EN300-1124666-10g |

1-(butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic acid |

1566632-48-1 | 95% | 10g |

$3622.0 | 2023-10-26 | |

| Enamine | EN300-1124666-0.05g |

1-(butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic acid |

1566632-48-1 | 95% | 0.05g |

$707.0 | 2023-10-26 | |

| Enamine | EN300-1124666-5.0g |

1-(butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic acid |

1566632-48-1 | 5g |

$2110.0 | 2023-06-09 | ||

| Enamine | EN300-1124666-0.5g |

1-(butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic acid |

1566632-48-1 | 95% | 0.5g |

$809.0 | 2023-10-26 | |

| Enamine | EN300-1124666-5g |

1-(butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic acid |

1566632-48-1 | 95% | 5g |

$2443.0 | 2023-10-26 |

1-(Butan-2-yl)-5-chloro-1h-pyrazole-4-carboxylic acid 関連文献

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

10. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241

1-(Butan-2-yl)-5-chloro-1h-pyrazole-4-carboxylic acidに関する追加情報

Professional Introduction to 1-(Butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic Acid (CAS No. 1566632-48-1)

1-(Butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic acid, with the CAS number 1566632-48-1, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic carboxylic acid derivative has garnered attention due to its versatile structural framework and potential applications in drug discovery and material science. The compound features a pyrazole core, which is a well-known pharmacophore in medicinal chemistry, combined with a butyl substituent and a chloro group, enhancing its reactivity and functionalization possibilities.

The pyrazole moiety, characterized by a five-membered aromatic ring containing two nitrogen atoms, is widely recognized for its role in various biological activities. It serves as a key scaffold in the development of pharmaceuticals targeting inflammatory diseases, infectious disorders, and even certain types of cancer. The presence of the carboxylic acid group at the 4-position of the pyrazole ring further extends its utility, allowing for further derivatization into esters, amides, or other pharmacologically relevant structures.

In recent years, the synthesis and functionalization of pyrazole derivatives have been extensively studied to explore their therapeutic potential. The compound 1-(Butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic acid exemplifies this trend, as it combines the advantages of the pyrazole scaffold with additional substituents that can modulate its biological activity. The chloro group at the 5-position introduces electrophilic centers, making it susceptible to nucleophilic substitution reactions, which are crucial for constructing more complex molecular architectures.

One of the most compelling aspects of this compound is its potential in designing novel inhibitors for enzymes involved in metabolic pathways relevant to human health. For instance, pyrazole derivatives have been investigated for their ability to inhibit carbonic anhydrase enzymes, which play a critical role in maintaining acid-base balance in tissues. The structural features of 1-(Butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic acid, particularly the combination of the butyl group and chloro substituent, may enhance its binding affinity to such targets.

Moreover, the carboxylic acid functionality provides a handle for further chemical modifications. For example, it can be converted into acyl chlorides or esters, which are valuable intermediates in peptide synthesis and drug development. This flexibility makes 1-(Butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic acid a valuable building block for medicinal chemists seeking to explore new therapeutic avenues.

The butyl group attached to the pyrazole ring also contributes to the compound's overall physicochemical properties. It increases the molecular weight and lipophilicity, which can influence solubility and membrane permeability—critical factors in drug design. By tuning the length and nature of aliphatic chains like the butyl group, researchers can fine-tune these properties to optimize pharmacokinetic profiles.

Recent advances in computational chemistry have further facilitated the exploration of 1-(Butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic acid's potential applications. Molecular docking studies have been employed to predict its interactions with various biological targets, providing insights into its mechanism of action. These studies suggest that it may exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are implicated in inflammatory responses.

In addition to its pharmaceutical relevance, this compound has shown promise in material science applications. Pyrazole derivatives are known for their thermal stability and electronic properties, making them suitable candidates for use in organic electronics and coordination chemistry. The introduction of electron-withdrawing groups like the chloro substituent can modulate these properties, opening up possibilities for tailored material design.

The synthesis of 1-(Butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include condensation reactions to form the pyrazole core followed by functionalization at specific positions using chlorinating agents and alkylation reagents. Advances in green chemistry have also led to more sustainable methods for producing these derivatives, emphasizing catalytic processes and solvent-free reactions.

The compound's stability under various conditions is another important consideration. Its solubility profile can be influenced by pH and temperature, which must be carefully controlled during storage and handling. Additionally, its reactivity towards light and air should be monitored to prevent degradation.

Evaluation of 1-(Butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic acid's biological activity often involves in vitro assays to assess its interaction with biological targets. These assays help determine whether it exhibits desirable pharmacological effects or potential toxicity profiles. Preliminary studies have indicated that this compound may possess anti-inflammatory properties by modulating cytokine production or inhibiting key signaling pathways involved in inflammation.

The integration of this compound into drug development pipelines requires thorough characterization through spectroscopic techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (LCMS), and infrared spectroscopy (IR). These analytical methods provide detailed structural information essential for confirming purity and identity before proceeding with biological evaluations.

The future prospects for research involving 1-(Butan-2-yi)-5-chloro-lH-pyrzolc 4-carcboyclic acld are promising given its versatile structure and functional potential. Ongoing studies aim to expand its chemical library by exploring novel derivatives through combinatorial chemistry approaches or automated synthesis platforms capable of rapidly generating diverse analogs.

In conclusion,l-butanc2yl)-s-chloro-lH-pyrzolc -carbocv lic acld(CAS No:156663248-l) represents an exciting opportunity within pharmaceutical research due lo i s structural features snd possible therapeutic applications . With continued investigation into i ts bioactivity snd synthetic modifications ,this cmpouud holds great promise as either an active ingredient itself or as an intermediate toward developing new drgs targeting various human diseases . Its interdisciplinary relevance underscores i ts importance not only lo medicinal chemistry but also lo broader scientific endeavors aimed at improving human health outcomes .

1566632-48-1 (1-(Butan-2-yl)-5-chloro-1h-pyrazole-4-carboxylic acid) 関連製品

- 1021251-33-1(3-propyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione)

- 1534808-01-9(tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate)

- 701245-42-3(N-{4-oxo-4H,5H,6H,7H,8H-1,3thiazolo5,4-cazepin-2-yl}benzamide)

- 681222-45-7(N-4-(4-ethylphenyl)-1,3-thiazol-2-yl-2-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}acetamide)

- 2757951-20-3(1,4-Oxazepane-6-thiol)

- 1256834-84-0(2-Bromo-6-(pyrrolidin-2-YL)pyridine)

- 1528316-48-4(3-(2-methylpentyl)azetidine)

- 1172546-14-3(3-chloro-1-5-(trifluoromethyl)pyridin-2-yl-1H-pyrazol-4-amine)

- 2152916-58-8(3-(dimethyl-4H-1,2,4-triazol-3-yl)-2,2-dimethylpropanal)

- 303147-26-4(2-CHLORO-N-[5-CYANO-2-(METHYLSULFANYL)PHENYL]NICOTINAMIDE)